molecular formula C26H20N6O3S B2965416 2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 901736-21-8

2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2965416
CAS No.: 901736-21-8
M. Wt: 496.55
InChI Key: GXLFJGSWOMLXEV-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture combining a [1,2,4]triazolo[1,5-c]quinazoline core with a pyrido[1,2-a]pyrimidin-4-one moiety. Key structural elements include:

  • Phenyl substituent at position 2, contributing to lipophilicity and π-π stacking interactions.

The compound’s design likely targets enzymes or receptors requiring planar aromatic systems (e.g., kinases or DNA topoisomerases).

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N6O3S/c1-34-20-13-18-19(14-21(20)35-2)28-26(32-25(18)29-24(30-32)16-8-4-3-5-9-16)36-15-17-12-23(33)31-11-7-6-10-22(31)27-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLFJGSWOMLXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=O)N5C=CC=CC5=N4)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.

Structural Features

The compound belongs to the class of triazoloquinazoline derivatives . Its unique structure incorporates various functional groups that are essential for its biological activities. The presence of a triazoloquinazoline core is particularly significant as it is a scaffold commonly found in many kinase inhibitors, which are crucial in regulating cellular processes.

Structural Feature Description
Core StructureTriazoloquinazoline
Functional GroupsMethoxy groups, thioether linkages
Molecular FormulaC27H25N5O4S
Molecular Weight515.6 g/mol

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties . It has been shown to inhibit various cancer cell lines by inducing apoptosis and modulating key signaling pathways associated with tumor growth. The quinazoline ring in the structure is known for its role in targeting specific kinases involved in cancer progression .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. The presence of the pyrazole moiety suggests possible activity against bacterial and fungal pathogens. Preliminary studies indicate effectiveness against several strains of bacteria and fungi, warranting further investigation into its mechanism of action .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects . It interacts with inflammatory pathways and has been evaluated in vivo for its ability to reduce edema in animal models . This makes it a candidate for further development in treating inflammatory diseases.

Case Studies and Research Findings

  • In Vitro Studies : A study reported that the compound significantly reduced cell viability in various cancer cell lines (e.g., breast cancer, colon cancer) at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Antimicrobial Testing : In vitro assays revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria as well as several fungal species. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents .
  • Anti-inflammatory Evaluation : In animal models, the compound showed a significant reduction in paw edema compared to control groups, suggesting strong anti-inflammatory properties. Docking studies indicated potential interactions with COX enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Compound Name / ID Core Structure Key Substituents Notable Properties Biological Activity (if reported) Synthesis Highlights Reference
Target Compound [1,2,4]Triazolo[1,5-c]quinazoline + pyrido-pyrimidinone 8,9-dimethoxy, 2-phenyl, thio-methyl linker Planar fused-ring system; potential for H-bonding (methoxy) and lipophilicity (phenyl). Not explicitly stated. Likely involves multi-step cyclization and thioether formation. N/A
1-Isopropyl-4-(4-methylphenyl)-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine () Triazolo-benzothieno-pyrimidine Isopropyl, 4-methylphenyl Fused sulfur-containing ring; reduced planarity compared to target. "Promising activities" comparable to a standard (unspecified). Multi-component cyclization.
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine () Imidazo[1,2-a]pyridine Cyano, 4-nitrophenyl, ester groups High polarity (nitro, cyano); m.p. 243–245°C. No activity reported. Spectral data (IR, NMR) confirm structure. One-pot two-step reaction.
3,6-Di-(4-methoxyphenyl)-triazolo[4,3-a]pyrimidin-5-one () Cyclopenta-pyrido-triazolo-pyrimidine Multiple methoxyphenyl groups Extended conjugation; yellow crystalline solid (DMF). No activity reported. Cyclocondensation and crystallization from DMF.
2-Phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-one () Triazoloquinazoline Phenoxy substituent Planar triazoloquinazoline core; dimerizes via N–H···O bonds. No activity reported. DiphenylN-cyanodithioimidocarbonate reaction.
8-Methyl-2-(4-trifluoromethylphenyl)-pyrazolo-triazolo-pyrimidine () Pyrazolo-triazolo-pyrimidine Trifluoromethylphenyl High thermal stability (m.p. 573 K). No activity reported. Recrystallization from methanol.

Key Observations

Structural Diversity: The target compound’s triazoloquinazoline-pyrido-pyrimidinone system is distinct from benzothieno-pyrimidine () or imidazo-pyridine () cores. This impacts planarity and target binding. Sulfur vs. Oxygen Linkers: The thio-methyl group in the target compound may confer higher flexibility and redox sensitivity compared to the phenoxy group in .

Substituent Effects: Electron-Donating Groups: Methoxy (target) vs. Lipophilicity: The phenyl group (target) and trifluoromethylphenyl () enhance membrane permeability but differ in electronic effects (CF3 is electron-withdrawing) .

Synthetic Approaches :

  • Multi-step cyclization () and one-pot reactions () are common. The target compound may require similar strategies for triazoloquinazoline formation.

Physical Properties :

  • The diethyl compound () has a moderate melting point (243–245°C), while the trifluoromethyl derivative () exhibits exceptional thermal stability (573 K) .

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